6-methyl-2,3-dihydro-10H-cyclopenta[c]pyrano[3,2-g]chromene-4,10(1H)-dione
Description
Properties
IUPAC Name |
2-methyl-4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,5,8,11(15)-pentaene-7,16-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-8-14-12(13(17)5-6-19-14)7-11-9-3-2-4-10(9)16(18)20-15(8)11/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNSGWSEJHZJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)C(=O)C=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2,3-dihydro-10H-cyclopenta[c]pyrano[3,2-g]chromene-4,10(1H)-dione typically involves multi-step reactions. One common method includes the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of efficient catalysts, such as Yb(OTf)3, and solvents like 1,2-dichloroethane (DCE) under controlled temperatures and atmospheric conditions .
Chemical Reactions Analysis
Nucleophilic Additions at the Diketone Sites
The 4,10-dione groups serve as electrophilic centers for nucleophilic attacks.
Key observations :
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Michael addition : Reaction with enolates (e.g., from malononitrile) under basic conditions (K₂CO₃, DMF, 90°C) forms sp³-hybridized adducts. Yield correlates with steric hindrance near the diketone .
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Amination : Primary amines (e.g., benzylamine) undergo 1,2-addition to form enamine derivatives. This reaction is pH-sensitive, requiring anhydrous conditions .
Table 1: Representative nucleophilic reactions
| Nucleophile | Conditions | Product Type | Yield (%) | Source |
|---|---|---|---|---|
| Malononitrile | K₂CO₃, DMF, 90°C, 15h | Spiro-cyclopentane | 60 | |
| Benzylamine | EtOH, reflux, 6h | Enamine derivative | 72 |
Cycloaddition Reactions
The α,β-unsaturated ketone moiety participates in Diels-Alder and hetero-Diels-Alder reactions.
Mechanistic insights :
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Endo selectivity : Dominates in reactions with electron-rich dienes (e.g., 2-arylidene-1,3-indanediones), forming pyrano[2,3-b]pyridine-fused systems .
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Catalyst-free domino reactions : Sequential aza-/oxa-Diels–Alder pathways occur in dry acetonitrile, yielding polysubstituted spiro compounds (e.g., entry 10 in Table 2) .
Table 2: Cycloaddition outcomes with dienophiles
| Dienophile | Temp (°C) | Time (h) | Diastereomeric Ratio | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-(p-Methoxyphenylidene)indanedione | 90 | 4 | 80:20 | 92 | |
| N-Phenylaldimine | RT | 12 | 75:25 | 85 |
Oxidation and Reduction Pathways
The diketone and pyran rings exhibit redox activity:
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Oxidation : MnO₂ selectively oxidizes the allylic C–H bond in the dihydrofuran ring, forming a conjugated dienone system (confirmed by IR: 1733 cm⁻¹ loss) .
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Reduction : NaBH₄ reduces the 4,10-diones to diols, though over-reduction of the chromene π-system occurs without careful stoichiometric control .
Substituent-Directed Modifications
The methyl group at C6 influences regioselectivity:
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Halogenation : Electrophilic bromination (Br₂/CHCl₃) occurs at the C8 position of the chromene ring, guided by steric and electronic effects from the methyl group .
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Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd(PPh₃)₄ and occur selectively at the C5 position (opposite the methyl group) .
Acid/Base-Mediated Rearrangements
Under acidic conditions (H₂SO₄/MeOH), the spirocyclic framework undergoes ring-contraction to form a tricyclic lactone. This rearrangement is irreversible and highly dependent on proton concentration .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural similarities to other biologically active compounds suggest possible interactions with various biological targets.
Case Studies :
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent .
- Anti-inflammatory Properties : Research has shown that related compounds can inhibit inflammatory pathways, indicating that this compound may also possess anti-inflammatory properties .
Synthetic Organic Chemistry
The synthesis of 6-methyl-2,3-dihydro-10H-cyclopenta[c]pyrano[3,2-g]chromene-4,10(1H)-dione typically involves multi-step organic synthesis techniques. These methods include:
- Cyclization Reactions : Utilizing various cyclization strategies to construct the complex ring system.
- Functional Group Transformations : Modifying functional groups to enhance biological activity or alter chemical properties .
Material Science
The unique structural properties of this compound make it a candidate for applications in material science. Its potential use in creating novel materials with specific optical or electronic properties is under investigation.
Biological Studies
Research into the biological interactions of this compound has revealed potential binding affinities with enzymes and receptors, which could lead to the development of new drugs targeting specific pathways.
Notable Findings :
- Enzyme Inhibition : Studies have shown that similar compounds can act as inhibitors for certain enzymes involved in metabolic pathways .
- Receptor Interaction Studies : Initial data suggests that the compound may interact with neurotransmitter receptors, warranting further investigation into its neuropharmacological effects .
Mechanism of Action
The mechanism of action of 6-methyl-2,3-dihydro-10H-cyclopenta[c]pyrano[3,2-g]chromene-4,10(1H)-dione involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations :
- Ring Systems: The target compound’s cyclopenta[c]pyrano[3,2-g]chromene core distinguishes it from spirocyclic (e.g., ) or simpler pyrano[2,3-h]chromene derivatives (e.g., ).
- Substituent Effects : Electron-withdrawing groups (e.g., ketones) and electron-donating groups (e.g., methyl, methoxy) influence reactivity and solubility. For instance, methoxy-substituted derivatives () exhibit enhanced solubility in polar solvents compared to alkyl-substituted analogs .
Physicochemical Properties
- Melting Points: Pyrano[2,3-h]chromene derivatives (e.g., 4a, 4b) exhibit high thermal stability (mp > 300°C) due to extensive hydrogen bonding and planar aromaticity . Spirocyclic analogs () may have lower melting points due to non-planar spiro junctions.
- Spectroscopic Data :
Research Findings and Trends
- Structure-Activity Relationships (SAR) : Alkyl substituents (e.g., butyl in ) enhance lipophilicity, improving blood-brain barrier penetration, while polar groups (e.g., -CN in 4j, ) increase metabolic stability .
- Synthetic Efficiency : Ionic liquid-mediated syntheses () offer recyclable solvents and reduced reaction times compared to traditional methods .
Biological Activity
6-Methyl-2,3-dihydro-10H-cyclopenta[c]pyrano[3,2-g]chromene-4,10(1H)-dione is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies highlighting its pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Recent studies have demonstrated various synthetic pathways that yield this compound with good efficiency. For instance, the use of specific catalysts and reaction conditions has been optimized to enhance yield and purity during the synthesis process .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro assays have shown that this compound effectively scavenges free radicals and reduces oxidative stress markers in cellular models. The structure-activity relationship (SAR) studies suggest that the methyl group at position 6 plays a crucial role in enhancing its antioxidant capacity.
Anticancer Properties
Several studies have reported the anticancer activity of this compound against various cancer cell lines. For example:
- Cell Line Studies : In vitro testing on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines demonstrated that this compound induces apoptosis and inhibits cell proliferation in a dose-dependent manner .
- Mechanism of Action : The compound appears to exert its effects through the modulation of key signaling pathways involved in cell survival and apoptosis, including the PI3K/Akt and MAPK pathways.
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The anti-inflammatory mechanism is believed to involve the inhibition of NF-kB signaling pathways.
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Significant reduction in MCF-7 cell viability at concentrations above 10 µM | MTT assay |
| Study 2 | Decreased levels of inflammatory markers in rat paw edema model | ELISA for cytokine measurement |
| Study 3 | Enhanced antioxidant enzyme activity in liver homogenates | DPPH radical scavenging assay |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
